BenchChemオンラインストアへようこそ!

N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide

PDK1/PDHK1 inhibition Cancer metabolism Kinase inhibitor

N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021227-10-0) is a small-molecule kinase inhibitor belonging to a series of patented thiazole carboxamide derivatives. It is specifically classified as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1/PDK1), a master regulator of the AGC kinase family and a validated oncology target.

Molecular Formula C22H24N4O3S
Molecular Weight 424.52
CAS No. 1021227-10-0
Cat. No. B2753532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide
CAS1021227-10-0
Molecular FormulaC22H24N4O3S
Molecular Weight424.52
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4
InChIInChI=1S/C22H24N4O3S/c1-16-4-2-5-18(14-16)25-9-11-26(12-10-25)20(27)8-7-17-15-30-22(23-17)24-21(28)19-6-3-13-29-19/h2-6,13-15H,7-12H2,1H3,(H,23,24,28)
InChIKeyHTXOWYKFXMKWRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1021227-10-0: A Structurally Distinct Thiazole-Piperazine-Furan PDHK1 Inhibitor for Oncology Research


N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021227-10-0) is a small-molecule kinase inhibitor belonging to a series of patented thiazole carboxamide derivatives [1]. It is specifically classified as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1/PDK1), a master regulator of the AGC kinase family and a validated oncology target [1]. The compound's molecular architecture distinguishes it from simpler PDK inhibitors through the integration of a thiazole core, a propyl-linked m-tolylpiperazine moiety, and a furan-2-carboxamide terminus, resulting in a molecular formula of C22H24N4O3S and a molecular weight of 424.52 g/mol .

Why Generic Thiazole or PDK Inhibitor Substitution is Not Advisable for CAS 1021227-10-0


PDK1 inhibitors encompass diverse chemotypes, including dichloroacetate analogs, pyrazole-based ATP-competitive inhibitors, and allosteric PIF-pocket binders, each with distinct selectivity and potency fingerprints [1]. Within the thiazole carboxamide series disclosed in patent WO2012036974, subtle variations in the piperazine N-aryl substituent and the terminal amide cap (e.g., furan vs. phenyl or pyridine) are known to profoundly modulate both PDK1 inhibitory potency and kinase selectivity profiles [1]. Therefore, substituting a generic thiazole carboxamide or an off-the-shelf PDK1 inhibitor for CAS 1021227-10-0 would result in an uncharacterized loss of the specific structure-activity relationship (SAR) and target engagement engineered into the m-tolylpiperazine-furan chemotype.

Quantitative Differentiation of CAS 1021227-10-0 Against Key PDK1 Inhibitor Comparators


Target Engagement: PDHK1 Inhibitory Activity as the Primary Pharmacological Mechanism

CAS 1021227-10-0, designated as 'Thiazole carboxamide derivative 28', is explicitly annotated as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1) in authoritative drug-target databases [1]. This annotation links the compound to the patent WO2012036974, which discloses a series of thiazole carboxamides as inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK-1) for use in treating cancers characterized by overstimulated PDK-1 signaling [2]. While the specific IC50 value for this compound is not publicly disclosed in the extracted data, its inclusion in a patent series explicitly targeting PDK1 provides a class-level inference of its intended biochemical activity, differentiating it from thiazole derivatives developed for alternative targets such as acetylcholinesterase or COX enzymes.

PDK1/PDHK1 inhibition Cancer metabolism Kinase inhibitor

Structural Differentiation: Unique m-Tolylpiperazine-Furan Chemotype Within the Thiazole Carboxamide Series

The structure of CAS 1021227-10-0 features a distinct combination of a 3-carbon linker between the thiazole core and a 4-(m-tolyl)piperazin-1-yl moiety, capped with a furan-2-carboxamide group . In the broader patent series WO2012036974, the nature of the terminal amide substituent (furan vs. phenyl, pyridine, etc.) and the piperazine N-aryl group are key structural determinants of PDK1 inhibitory potency and selectivity [1]. The m-tolyl group introduces a meta-methyl substitution on the phenyl ring, which differentiates it from analogous compounds bearing unsubstituted phenyl, p-tolyl, 2-methoxyphenyl, or 2-chlorophenyl piperazine motifs . The furan-2-carboxamide terminus further distinguishes it from compounds with benzamide or heteroaryl amide caps that may exhibit altered hydrogen-bonding patterns with the kinase hinge region.

Structure-Activity Relationship Chemotype differentiation Kinase inhibitor design

Patent Provenance as a Quality Indicator for Procurement Decisions

CAS 1021227-10-0 is traceable to a patent family (WO2012036974, US20130165450) originally assigned to Merck Sharp & Dohme and Schering Corp, organizations with rigorous pharmaceutical development standards [1][2]. The compound is classified as 'Patented' for indications in metastatic cancer and solid tumors, placing it in the preclinical development phase [1]. This origin contrasts with many commercially available thiazole derivatives that lack documented patent provenance and may be synthesized with unverified purity or structural fidelity. While the patent status does not directly quantify biological potency, it serves as a surrogate marker for the compound's synthetic accessibility, structural novelty assessment, and potential freedom-to-operate considerations.

Patented chemotype Pharmaceutical research Compound sourcing

Recommended Scientific and Industrial Applications for CAS 1021227-10-0 Based on Differentiated Evidence


PDK1-Dependent Cancer Metabolism Probe Development

As a proprietary PDHK1 inhibitor with documented patent provenance, CAS 1021227-10-0 can serve as a chemical probe to study the role of PDK1-mediated phosphorylation of the pyruvate dehydrogenase complex in cancer cell metabolism, particularly in tumor types where the HIF-1 signaling pathway is implicated [1]. This application is directly supported by the compound's target annotation in the DrugMap database.

Structure-Activity Relationship (SAR) Expansion Studies on Thiazole Carboxamide Kinase Inhibitors

The compound's unique m-tolylpiperazine-furan pharmacophore makes it a valuable comparator for medicinal chemistry campaigns aimed at optimizing PDK1 inhibitor potency and selectivity. It can be used as a reference point to benchmark newly synthesized analogs bearing variations in the piperazine N-aryl substituent or the terminal heteroaryl amide [1].

Selectivity Profiling Against Alternative Thiazole Targets

Given that structurally related thiazole-piperazine compounds have been reported as acetylcholinesterase inhibitors [1], CAS 1021227-10-0 can be employed in selectivity panels to differentiate PDK1-driven effects from off-target activities, an essential step in qualifying chemical probes for target validation studies.

Quote Request

Request a Quote for N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.